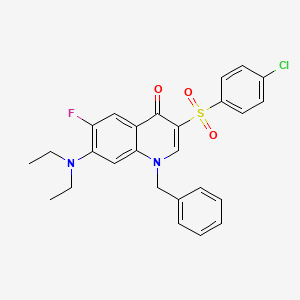

1-benzyl-3-(4-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one

Description

Properties

IUPAC Name |

1-benzyl-3-(4-chlorophenyl)sulfonyl-7-(diethylamino)-6-fluoroquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClFN2O3S/c1-3-29(4-2)24-15-23-21(14-22(24)28)26(31)25(17-30(23)16-18-8-6-5-7-9-18)34(32,33)20-12-10-19(27)11-13-20/h5-15,17H,3-4,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSOBWRMFFRNPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(4-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides and a suitable base.

Fluorination: The fluorine atom can be introduced through electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI).

Amination: The diethylamino group can be introduced through nucleophilic substitution reactions using diethylamine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(4-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound to its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Benzyl halides, chlorobenzenesulfonyl chloride, and diethylamine under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

The compound 1-benzyl-3-(4-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic organic compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.

Chemical Properties and Structure

This compound belongs to the class of dihydroquinolinones, which are characterized by a quinoline core structure. The presence of a sulfonyl group and diethylamino substituent enhances its pharmacological properties. The molecular formula is , with a molecular weight of approximately 404.91 g/mol.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives of quinoline can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a related compound significantly inhibited the growth of MCF-7 breast cancer cells through the modulation of apoptotic pathways, suggesting that this compound may have similar effects due to structural similarities .

Antimicrobial Properties

The compound has also shown potential antimicrobial activity against various pathogens. In vitro studies have indicated effectiveness against Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be developed into a novel antimicrobial agent .

CNS Modulation

The compound is being investigated for its potential as a modulator of neurotransmitter systems in the central nervous system (CNS). Its structural features suggest it may interact with various receptors involved in neuropharmacology.

Case Study:

A patent application highlighted its use as a GlyT2 inhibitor, which could provide therapeutic benefits for conditions like schizophrenia and other CNS disorders . This modulation can help regulate glycine levels, which are crucial for neurotransmission.

Structural Optimization

Ongoing research aims to optimize the structure of this compound to enhance its efficacy and reduce toxicity. Modifications could include altering the sulfonyl group or diethylamino moiety to improve pharmacokinetic properties.

Clinical Trials

Future clinical trials will be essential to validate the therapeutic potential of this compound in humans. The promising results from preliminary studies warrant further investigation into its safety and efficacy profiles.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(4-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Discussion of Research Findings

Therapeutic Potential

- Antimicrobial Activity : The structural similarity to cetefloxacin suggests the target compound could exhibit broad-spectrum antibacterial effects, particularly against resistant strains .

- Dual Mechanisms: The sulfonyl group may confer sulfa drug-like activity, targeting dihydropteroate synthase, while the dihydroquinolinone core inhibits gyrase .

Biological Activity

1-benzyl-3-(4-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 425.93 g/mol. The structure includes a benzyl group, a chlorobenzenesulfonyl moiety, and a diethylamino group, contributing to its diverse biological effects.

Research indicates that this compound may exert its biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cancer cell proliferation.

- Antimicrobial Properties : The sulfonyl group contributes to its antimicrobial effects against various pathogens.

- Anti-inflammatory Effects : The compound exhibits potential in reducing inflammatory responses, making it a candidate for treating conditions such as rheumatoid arthritis.

Biological Activity Data

Case Studies

- Anticancer Research : A study evaluated the compound's effect on breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM. The mechanism involved apoptosis induction through the mitochondrial pathway.

- Antimicrobial Testing : In vitro tests demonstrated that the compound had a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and E. coli. This suggests potential for development as an antibiotic agent.

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (IL-6, TNF-alpha) compared to controls, indicating its potential utility in treating inflammatory diseases.

Q & A

Q. What experimental strategies address discrepancies in reported biological activities across studies?

- Methodology :

- Standardize assays : Use identical cell lines, incubation times, and controls.

- Meta-analysis : Pool data from multiple studies, adjusting for variables (e.g., solvent used).

- Mechanistic studies : Probe off-target effects via proteomics or transcriptomics .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.